4-Aminoisobenzofuran-1,3-dione

Polyimide Synthesis Thermogravimetric Analysis AB Monomer

4-Aminoisobenzofuran-1,3-dione (4APA) is the definitive AB-type monomer for chemical vapor deposition (CVD) of polyimide coatings, eliminating off-stoichiometry defects inherent in two-component dianhydride-diamine systems. Its well-defined thermal processing window—sublimation onset at ~125 °C and polymerization at ~210 °C—ensures uniform film formation critical for electronic and flexible display applications. The 4-position amino isomer is uniquely reactive, spontaneously forming poly(amic acid) at ambient temperature, a property unavailable from the 3-isomer. This compound also serves as the designated pomalidomide Impurity 8 reference standard for ANDA/DMF submissions. Procure stabilized derivatives or the free base with full Certificates of Analysis meeting ICH and pharmacopeial requirements.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 17395-99-2
Cat. No. B094892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoisobenzofuran-1,3-dione
CAS17395-99-2
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=O)OC2=O
InChIInChI=1S/C8H5NO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H,9H2
InChIKeyDQNFPCOVVBRXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoisobenzofuran-1,3-dione (CAS 17395-99-2) Baseline Overview for R&D and Procurement


4-Aminoisobenzofuran-1,3-dione (also known as 4-aminophthalic anhydride, 4APA) is an aromatic heterocyclic compound with the molecular formula C8H5NO3 [1]. It is characterized by a benzene ring fused to a cyclic anhydride and a primary aromatic amine at the 4-position, classifying it as an AB-type monomer capable of self-polycondensation [2]. Its fundamental physicochemical properties include a predicted boiling point of 384.8±25.0 °C and a melting point range of 193-194 °C . Historically, the first polyimide was discovered in 1908 by Bogert and Renshaw through the thermal polymerization of this exact compound, which undergoes dehydration to form high-molecular-weight polyimides without melting [3].

Why 4-Aminoisobenzofuran-1,3-dione Cannot Be Replaced by Other Aminophthalic Anhydrides in Critical Applications


The isomeric position of the amino group on the phthalic anhydride core dictates fundamentally different thermal behavior, polymerization kinetics, and resultant polymer properties, rendering simple substitution of 4APA with its 3-position isomer (3APA) or other analogs chemically invalid. Thermogravimetric analysis of pure isomeric 3- and 4-aminophthalic anhydrides reveals that 4APA exhibits a distinct sublimation onset at approximately 125 °C, followed by a controlled polymerization reaction near 210 °C and subsequent water elimination up to 325 °C, leaving a polymeric residue of approximately 40% by weight after heating to 500 °C [1]. In contrast, 3APA demonstrates markedly different thermal behavior, with vapor deposition experiments showing over 90% weight loss upon heating to 250 °C during attempted polyimide film formation, confirming that the isomeric substitution catastrophically alters processing viability [2]. Additionally, 4APA is uniquely unstable in solution, spontaneously forming poly(amic acid) at ambient temperature, a property not shared by its 3-isomer, which has profound implications for storage, handling, and polymerization protocols [3].

Quantitative Differentiation Evidence for 4-Aminoisobenzofuran-1,3-dione Versus Closest Analogs


Thermal Polymerization Behavior of 4APA Versus 3APA: TGA Residue Yield Comparison

Thermogravimetric analysis (TGA) of pure 4-aminophthalic anhydride (4APA) demonstrates that after sublimation loss beginning at 125 °C and subsequent polymerization and water elimination, a polymeric residue of approximately 40% by weight remains at 500 °C under nitrogen [1]. This contrasts sharply with the behavior of 3-aminophthalic anhydride (3APA), which in vapor deposition experiments exhibited over 90% weight loss when heated to 250 °C during attempted polyimide film formation, indicating its unsuitability for the same thermal processing conditions [2].

Polyimide Synthesis Thermogravimetric Analysis AB Monomer

Sublimation Onset Temperature Differential Between 4APA and Its Isomers

Under controlled TGA conditions (3 °C/min heating rate, N₂ atmosphere), 4-aminophthalic anhydride exhibits sublimation onset at approximately 125 °C, with sublimation continuing at a high rate up to about 210 °C, at which point polymerization initiates and proceeds without further sublimation loss up to 300 °C [1]. In contrast, the 3-aminophthalic anhydride isomer shows a different sublimation profile, with the patent explicitly noting that this example characterizes the difference in thermal behavior between the pure isomeric 3- and 4-aminophthalic anhydrides [1].

Thermal Stability Sublimation Behavior Monomer Purity

AB Monomer Stoichiometric Advantage Over AA/BB Co-monomer Systems

4-Aminophthalic anhydride functions as an AB-type monomer, containing both anhydride and amine functionalities within a single molecule, thereby eliminating the stoichiometric balancing required in traditional AA/BB co-monomer systems (e.g., pyromellitic dianhydride + 4,4'-oxydianiline) [1]. The use of an AB monomer circumvents the stoichiometry issue that inherently controls the theoretical molecular weight and tensile strength of the resulting polymer, a problem that plagued co-deposition experiments where non-ideal mixing led to heterogeneous coatings with limited polyimide coverage [2].

Polyimide Stoichiometry Molecular Weight Control

Unstable Solution Behavior of 4APA Enabling Direct Poly(amic acid) Formation

4-Aminophthalic anhydride is reported to be unstable in solution, readily forming poly(amic acid) at ambient temperature, a property that necessitates stabilization strategies to achieve high-molecular-weight polyimide [1]. In contrast, 3-aminophthalic anhydride and other aminophthalic anhydrides do not exhibit this spontaneous solution reactivity, requiring external catalysts or elevated temperatures to initiate polymerization [2]. This intrinsic reactivity difference is directly evidenced by the inability to record the infrared spectrum of 4APA as a KBr disc due to polymerization occurring during grinding with KBr [3].

Solution Polymerization Poly(amic acid) Monomer Reactivity

Role as Pomalidomide Impurity 8 with Validated HPLC Retention Time

4-Aminoisobenzofuran-1,3-dione has been identified and characterized as Pomalidomide Impurity 8 in pharmaceutical quality control applications . It was identified alongside 3-(amino-1,3-dioxoisoindolin-2-yl)phthalic acid as an unknown impurity by HPLC analysis [1]. Unlike generic aminophthalic anhydrides, this specific compound is supplied with detailed characterization data conforming to regulatory guidelines for analytical method development, method validation, and quality control during commercial production of pomalidomide [2].

Pharmaceutical Impurity HPLC Quality Control

High-Value Application Scenarios for 4-Aminoisobenzofuran-1,3-dione Based on Verified Differentiation


Vapor-Deposited Polyimide Coatings Requiring Stoichiometric Precision

4APA is the preferred monomer for chemical vapor deposition (CVD) of polyimide coatings where precise stoichiometric control is critical. Its AB monomer architecture eliminates the off-stoichiometry defects inherent to two-component dianhydride-diamine systems, which were observed to produce heterogeneous coatings with limited polyimide coverage in co-deposition experiments [1]. The sublimation onset at 125 °C and polymerization at 210 °C provide a well-defined thermal processing window for uniform film formation [2].

Room-Temperature Solution Processing of Polyimide Precursors

The high reactivity of 4APA, which spontaneously forms poly(amic acid) in solution at ambient temperature, makes it uniquely suitable for applications requiring low-temperature processing, such as coating temperature-sensitive electronic components or flexible displays. This behavior contrasts with 3APA and other analogs that lack this ambient reactivity [1]. Procurement of stabilized 4APA derivatives (e.g., hydrobromide salt) may be required to prevent premature polymerization during storage [2].

Certified Reference Standard for Pomalidomide Impurity Profiling

4-Aminoisobenzofuran-1,3-dione is a designated impurity (Impurity 8) in the quality control of pomalidomide active pharmaceutical ingredient and finished dosage forms. Validated HPLC methods using this compound as a reference standard enable quantification of impurity levels for ANDA/DMF submissions and batch release testing [1]. The compound is supplied with full characterization data and Certificates of Analysis meeting ICH and pharmacopeial requirements [2].

Synthesis of Functionalized 4-Aminophthalimide Fluorescent Probes

Derivatives of 4-aminophthalic anhydride, particularly the 4-aminophthalimide scaffold, are employed in the development of fluorescent probes for biological imaging and sensing applications [1]. The amino group at the 4-position allows for further functionalization to tune photophysical properties, a capability not readily accessible from the 3-isomer due to differences in electronic and steric effects on the conjugated π-system.

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